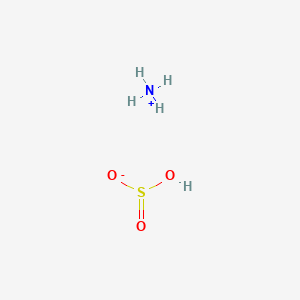

Ammonium bisulfite

Übersicht

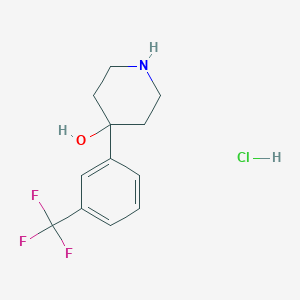

Beschreibung

Ammonium bisulfite is a compound with the molecular formula H5NO3S . It appears as colorless crystals that are soluble in water . It is noncombustible but is corrosive to aluminum . It is a strong irritant to skin and mucous membranes and can be toxic by skin absorption .

Synthesis Analysis

This compound can be obtained by hydrolysis of sulfamic acid in aqueous solution . In the context of DNA methylation analysis, it is used in bisulfite sequencing, where the original DNA sequence is treated with bisulfite, converting unmethylated cytosines to uracil, while methylated cytosines (including 5mC, 5hmC) remain unchanged .Molecular Structure Analysis

The molecular weight of this compound is 99.110 Da . The percent composition is H 5.09%, N 14.13%, O 48.43%, S 32.35% .Chemical Reactions Analysis

This compound, as an inorganic reducing agent, reacts with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive . Sulfites and hydrosulfites (dithionites) can react explosively with strong oxidizing agents .Physical and Chemical Properties Analysis

This compound is soluble in water . It is noncombustible . It is corrosive to aluminum . It is a strong irritant to skin and mucous membranes . It is toxic by skin absorption .Wissenschaftliche Forschungsanwendungen

Microbial Processes in Oil Production

Ammonium bisulfite is used as an oxygen scavenger in waters for oil production. It helps prevent oxygen-mediated pipeline corrosion. A study by Fida et al. (2021) explored its impact on microbial communities, revealing that bisulfite and the generated sulfate could serve as electron acceptors for sulfate-reducing microorganisms in oil reservoirs.

Synthesis of Basic Aluminum Sulfate

In the synthesis of basic aluminum sulfate (BAS), this compound acts as a precipitating agent. Molina et al. (2015) found that high concentrations of this compound promote the formation of ammonium alunite, a variant with less sulfate ions and more water content, which was confirmed through XRD, TG/DTG, and FTIR analysis (Molina, Soto, Rosales, & Toledo, 2015).

Phosphorus Assay in Chromatography

Bartlett (1959) used this compound in a phosphorus assay for column chromatography. The study detailed the preparation and procedure for total phosphorus analysis using this compound, highlighting its utility in analytical chemistry (Bartlett, 1959).

DNA Methylation Analysis

This compound is a key component in bisulfite modification, crucial for DNA methylation analysis. Hayatsu et al. (2009) reported that high concentration this compound solution speeds up the DNA modification process and increases accuracy in analysis, important for various biological sciences and clinical practices (Hayatsu, Negishi, & Wataya, 2009).

CO2 Mineralization

In CO2 mineralization research, this compound plays a significant role. Highfield et al. (2012) discussed its application in extracting magnesium ions from serpentinite, a process crucial for carbon capture and sequestration technologies (Highfield, Lim, Fagerlund, & Zevenhoven, 2012).

Ammonia and Sulfur Dioxide Reactions

Bzdek et al. (2011) investigated the reactivity of negatively-charged sulfuric acid-ammonia clusters with dimethylamine and ammonia, providing insights into the atmospheric chemistry of this compound (Bzdek, Ridge, & Johnston, 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Ammonium bisulfite primarily targets oxidizing agents . It acts as a strong reducing agent , donating hydrogen molecules to other substances . In industrial applications, it is used in the NH3-selective catalytic reduction (SCR) process .

Mode of Action

This compound interacts with its targets by reacting with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive . Its reactions with oxidizing agents can be violent . In the SCR process, it reacts with affinitive ammonium species to form ammonium (bi)sulfate species .

Biochemical Pathways

The formation and decomposition of this compound involve several biochemical pathways. Bridged bidentate, chelating bidentate, and tridentate sulfates bound to TiO2 are formed as dominant intermediates at different temperatures . These sulfates react with affinitive ammonium species to form ammonium (bi)sulfate species . The presence of NO + O2 can break the bonds inside this compound and react with the ammonium species originating from this compound, which pulls NH3 out of the this compound formation equilibrium and accelerates its decomposition .

Pharmacokinetics

It is known that the compound is water-soluble , which can influence its distribution and elimination. The stability of this compound is affected by the bond between it and metal oxides (WO3 and TiO2), which weakens the stability of this compound and lowers its decomposition temperature .

Result of Action

The action of this compound results in the formation of ammonium (bi)sulfate species . It also generates heat and products that may be flammable, combustible, or otherwise reactive when it reacts with oxidizing agents . In the context of personal care products, it functions as a reducing agent, modifying hair fibers to facilitate changes to the structure of the fibers .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the presence of other chemical species. For instance, the formation and decomposition of this compound over V/WTi catalysts for the NH3-SCR process occur at various temperatures . The presence of NO + O2 can accelerate the decomposition of this compound . In addition, the compound’s reactivity can lead to explosive reactions with strong oxidizing agents .

Biochemische Analyse

Cellular Effects

Ammonium bisulfite has been shown to have effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of certain beneficial gut bacteria at concentrations regarded as safe for food . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For example, it has been shown to form dominant intermediates with various sulfates bound to TiO2 at different temperatures . These intermediates then react with affinitive ammonium species to form ammonium bisulfate species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that this compound can cover the active sites and embed the VOSO4 intermediates, resulting in a reduced intrinsic NH3-SCR conversion rate at certain temperatures .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in oral-dose animal toxicity studies, hyperplastic changes in the gastric mucosa were the most common findings at high doses .

Eigenschaften

| { "Design of the Synthesis Pathway": "Ammonium bisulfite can be synthesized by reacting ammonia with sulfur dioxide gas under controlled conditions.", "Starting Materials": [ "Ammonia (NH3)", "Sulfur dioxide (SO2)" ], "Reaction": [ "The reaction takes place in a reactor vessel with a cooling system to maintain a temperature of 0-5°C.", "Ammonia gas is bubbled into the reactor vessel containing sulfur dioxide gas.", "The two gases react to form ammonium bisulfite (NH4HSO3) and water (H2O).", "The reaction is exothermic and releases heat, which is removed by the cooling system.", "The ammonium bisulfite solution is then purified and concentrated to the desired strength." ] } | |

CAS-Nummer |

10192-30-0 |

Molekularformel |

H5NO3S |

Molekulargewicht |

99.11 g/mol |

IUPAC-Name |

azane;sulfurous acid |

InChI |

InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3) |

InChI-Schlüssel |

ZETCGWYACBNPIH-UHFFFAOYSA-N |

SMILES |

[NH4+].OS(=O)[O-] |

Kanonische SMILES |

N.OS(=O)O |

Siedepunkt |

Sublimates at 302.0° F (USCG, 1999) |

Color/Form |

Colorless crystals Colorless to yellow |

Dichte |

2.03 at 68 °F 1.40 (72% aqueous solution) (USCG, 1999) Sp gr: 2.03 Relative density (water = 1): 2.0 |

| 10192-30-0 | |

Physikalische Beschreibung |

Ammonium bisulfite is colorless crystals which are soluble in water. It is noncombustible. It is corrosive to aluminum. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. Ammonium bisulfite is a solution of yellow crystals. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. It may be corrosive to metals. Liquid COLOURLESS-TO-YELLOW CRYSTALS. |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

17026-44-7 (Parent) |

Löslichkeit |

In water: 267 g/100 ml @ 10 °C, 620 G/100 ml @ 60 °C In water: 71.8 g/100 ml @ 0 deg Solubility in water, g/100ml at 10 °C: 267 |

Synonyme |

ammonium bisulfite ammonium hydrogen sulfite ammonium sulfite diammonium sulfite monoammonium sulfite |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

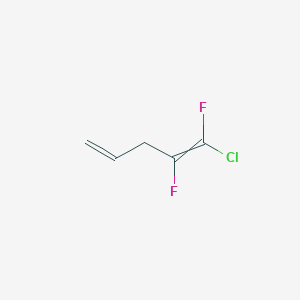

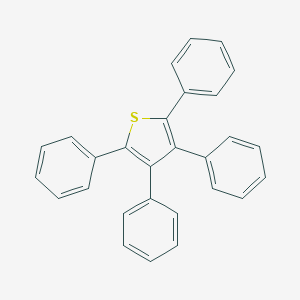

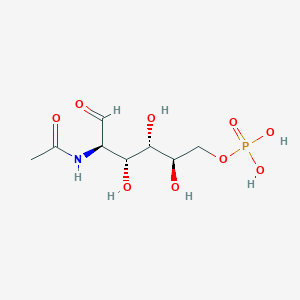

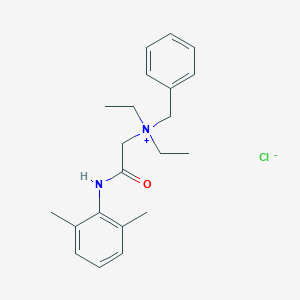

Feasible Synthetic Routes

Q1: How does ammonium bisulfite interact with sulfur dioxide in flue gas desulfurization?

A1: this compound acts as an absorbent for sulfur dioxide (SO2) in flue gas. The reaction proceeds in two steps. Initially, ammonium sulfite ((NH4)2SO3) is formed:

Q2: How does this compound function in the synthesis of cyclohexanone oxime?

A2: this compound, produced during flue gas desulfurization, can be utilized as a raw material for cyclohexanone oxime synthesis. It reacts with cyclohexanone via counter-current oximation to yield cyclohexanone oxime. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is NH4HSO3, and its molecular weight is 99.11 g/mol.

Q4: How can infrared spectroscopy provide information about the structure of this compound?

A4: Infrared spectroscopy has been instrumental in determining the structure of this compound. Studies on solid this compound and its deuterated analogue revealed the absence of RNH3+ and HSO3− ions, confirming the presence of a silicon-oxygen bond rather than a silicon-sulfur bond in the compound. []

Q5: How does the presence of this compound affect the stability of ammonium phosphate solutions?

A5: While ammonium phosphate solutions containing metal cations chelated by polyphosphate anions are initially clear, they can become unstable over time. This instability can lead to precipitation of metal impurities, causing the solution to cloud and potentially gel. The addition of this compound, along with other ammonium salt solutions, can further destabilize these solutions, leading to the precipitation of metal cations. []

Q6: Can this compound be used as a catalyst in polymerization reactions?

A6: Yes, this compound, in conjunction with ammonium persulfate, can function as a redox initiator in free-radical polymerization reactions. For example, it has been successfully used in the synthesis of poly(acrylic acid-co-acrylamide) hydrogels. []

Q7: How can the stability of laquinimod be enhanced in solid pharmaceutical formulations?

A7: The addition of this compound, as a reducing agent, to solid formulations of the drug laquinimod can help prevent oxidation and improve stability. []

Q8: What are the potential toxicological concerns associated with sulfites, including this compound, used in cosmetics?

A8: While sulfites, including this compound, are generally considered safe for cosmetic use, they can potentially cause allergic reactions in sensitive individuals. In particular, inhalation of sulfite dust or aerosols can trigger respiratory problems in individuals with asthma. [, ]

Q9: How can the concentration of sulfur in an ammonia-sulfur solution be monitored during the production of ammonium thiosulfate?

A9: Continuous monitoring of the sulfur content in the effluent stream from the reaction vessel can be used to control the amount of sulfur fed into the system during ammonium thiosulfate production. []

Q10: What are the environmental implications of using this compound in flue gas desulfurization?

A10: While this compound effectively removes harmful sulfur dioxide from flue gas, the byproduct ammonium sulfate needs further processing or disposal. If not managed correctly, it can contribute to environmental issues like water eutrophication. [, , ]

Q11: What is the solubility behavior of this compound?

A11: this compound is highly soluble in water. This property is crucial for its application in various processes, including flue gas desulfurization, where it readily dissolves in aqueous solutions to react with sulfur dioxide.

Q12: What are some alternatives to sodium bisulfite in DNA methylation analysis using the bisulfite genomic sequencing method?

A12: this compound, at a higher concentration (10 M) compared to traditional sodium bisulfite solutions (3-5 M), has been shown to significantly accelerate the bisulfite conversion process in DNA methylation analysis. This faster method offers improved efficiency and accuracy compared to conventional low-concentration methods. []

Q13: How can the byproducts from this compound-based flue gas desulfurization be managed and potentially recycled?

A13: One of the main byproducts of flue gas desulfurization using this compound is ammonium sulfate. This byproduct can be processed and utilized as a valuable fertilizer, promoting resource efficiency and minimizing waste. [, ]

Q14: How does research on this compound contribute to advancements in various fields?

A14: The study of this compound cuts across various scientific disciplines, including:

- Environmental Science: Its use in flue gas desulfurization directly addresses air pollution control and contributes to environmental protection. [, , ]

- Chemical Engineering: Its role in synthesizing chemicals like cyclohexanone oxime highlights its importance in industrial processes. []

- Material Science: Its application as a polymerization initiator showcases its relevance in material synthesis and modification. []

- Analytical Chemistry: The need for precise monitoring of sulfur levels during ammonium thiosulfate production underscores its significance in analytical techniques. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)

![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)